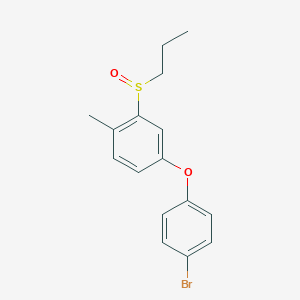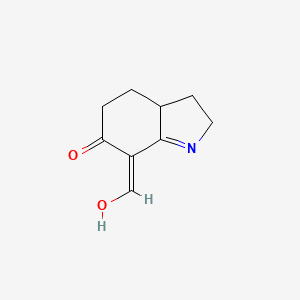![molecular formula C13H11NS2 B14600571 N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine CAS No. 59753-81-0](/img/structure/B14600571.png)
N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine is an organic compound characterized by the presence of a naphthalene ring attached to a dithietane ring via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine typically involves the reaction of naphthalen-1-ylmethylamine with a dithietane precursor under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the amine, followed by the addition of the dithietane precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithietane ring to a more reduced form, such as a dithiol.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Nitrated or halogenated naphthalene derivatives.
Applications De Recherche Scientifique
N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The compound’s structure allows it to form stable complexes with these targets, leading to its biological effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-1-naphthalenemethylamine: Similar structure but lacks the dithietane ring.
N-(Cyano(naphthalen-1-yl)methyl)benzamides: Contains a cyano group and benzamide moiety, differing in functional groups and overall structure.
Uniqueness
N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine is unique due to the presence of the dithietane ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
59753-81-0 |
|---|---|
Formule moléculaire |
C13H11NS2 |
Poids moléculaire |
245.4 g/mol |
Nom IUPAC |
N-(naphthalen-1-ylmethyl)-1,3-dithietan-2-imine |
InChI |
InChI=1S/C13H11NS2/c1-2-7-12-10(4-1)5-3-6-11(12)8-14-13-15-9-16-13/h1-7H,8-9H2 |
Clé InChI |
MKELKXWMMOMIBK-UHFFFAOYSA-N |
SMILES canonique |
C1SC(=NCC2=CC=CC3=CC=CC=C32)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-methoxy-4-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14600488.png)
![3-Benzylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14600502.png)

![5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole](/img/structure/B14600519.png)
![Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate](/img/structure/B14600521.png)

![4-Hydroxy-2,2-dimethylbicyclo[3.2.1]octan-8-one](/img/structure/B14600529.png)






![N~1~-Butyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide](/img/structure/B14600575.png)
